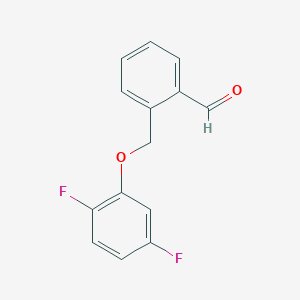![molecular formula C12H19NO B7999248 2-[4-(Dimethylamino)phenyl]-2-butanol](/img/structure/B7999248.png)
2-[4-(Dimethylamino)phenyl]-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Dimethylamino)phenyl]-2-butanol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a butanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Dimethylamino)phenyl]-2-butanol can be achieved through several methods. One common approach involves the reaction of 4-(Dimethylamino)benzaldehyde with a Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the decomposition of the Grignard reagent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Additionally, purification techniques, such as distillation or recrystallization, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[4-(Dimethylamino)phenyl]-2-butanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of the alcohol group can be achieved using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of the corresponding ketone. Reduction reactions, on the other hand, can convert the compound into different derivatives, depending on the reducing agent used.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation. For example, the substitution of the dimethylamino group can be carried out using electrophilic reagents under acidic conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation typically yields ketones, while reduction can produce various alcohol derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups, enhancing the versatility of this compound in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
2-[4-(Dimethylamino)phenyl]-2-butanol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, it finds applications in the industry as an intermediate in the production of dyes, pharmaceuticals, and other fine chemicals .
Wirkmechanismus
The mechanism of action of 2-[4-(Dimethylamino)phenyl]-2-butanol involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation, which contribute to its diverse range of applications .
Vergleich Mit ähnlichen Verbindungen
2-[4-(Dimethylamino)phenyl]-2-butanol can be compared with other similar compounds, such as 4-(Dimethylamino)phenylmethanol and 4-(Dimethylamino)phenylethanol. These compounds share structural similarities but differ in their chemical properties and reactivity. The presence of the butanol chain in this compound imparts unique characteristics, such as higher boiling points and different solubility profiles, making it distinct from its analogs .
Eigenschaften
IUPAC Name |
2-[4-(dimethylamino)phenyl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-5-12(2,14)10-6-8-11(9-7-10)13(3)4/h6-9,14H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFAXOSNKPCDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
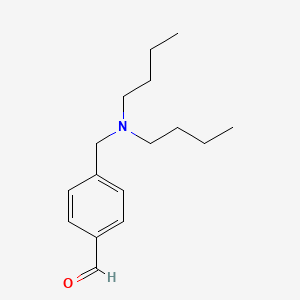
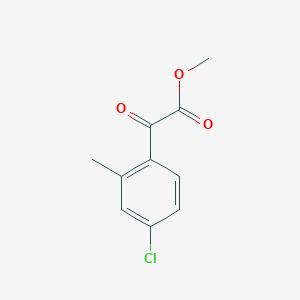
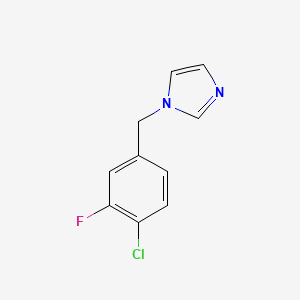
![3-[4-(Methylthio)phenyl]-3-pentanol](/img/structure/B7999185.png)
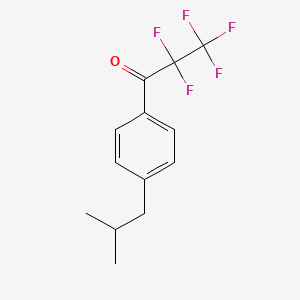
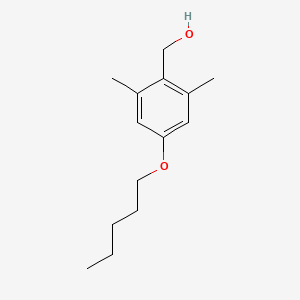
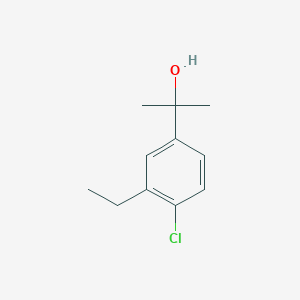
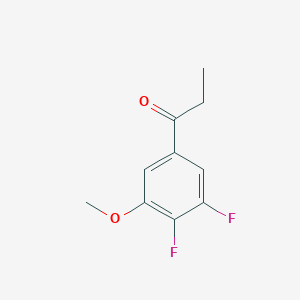
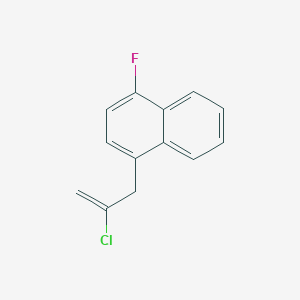
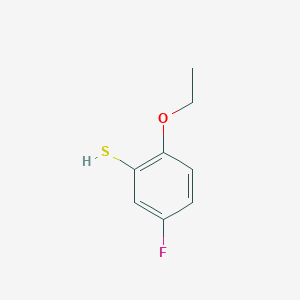
![2-[2-(Methylthio)phenyl]-2-butanol](/img/structure/B7999251.png)
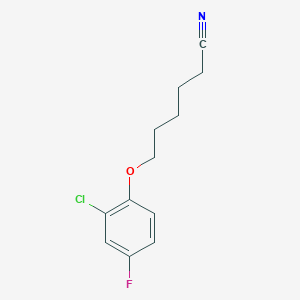
![2-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile](/img/structure/B7999270.png)
